molecular formula C22H24F3N5OS B10933724 5-(5-ethylthiophen-2-yl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(5-ethylthiophen-2-yl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10933724
M. Wt: 463.5 g/mol
InChI Key: RASUMYLYZWJACP-UHFFFAOYSA-N
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Description

5-(5-ethylthiophen-2-yl)-N-(8-methyl-8-azabicyclo[321]oct-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that features a unique combination of functional groups and structural motifs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-ethylthiophen-2-yl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine ring system.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the 5-ethylthiophen-2-yl Group: This step involves the coupling of the thiophene derivative to the pyrazolo[1,5-a]pyrimidine core, often using palladium-catalyzed cross-coupling reactions.

    Incorporation of the 8-methyl-8-azabicyclo[3.2.1]oct-3-yl Group: The final step involves the attachment of the azabicyclo group, which can be achieved through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine ring or the azabicyclo group, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the pyrazolo[1,5-a]pyrimidine ring may produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets are of interest for the development of new drugs.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may exhibit activity against various diseases, including cancer, neurological disorders, and infectious diseases.

Industry

In industry, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, materials science, and chemical engineering.

Mechanism of Action

The mechanism of action of 5-(5-ethylthiophen-2-yl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups and structural motifs. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H24F3N5OS

Molecular Weight

463.5 g/mol

IUPAC Name

5-(5-ethylthiophen-2-yl)-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H24F3N5OS/c1-3-15-6-7-18(32-15)16-10-19(22(23,24)25)30-20(27-16)11-17(28-30)21(31)26-12-8-13-4-5-14(9-12)29(13)2/h6-7,10-14H,3-5,8-9H2,1-2H3,(H,26,31)

InChI Key

RASUMYLYZWJACP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4CC5CCC(C4)N5C

Origin of Product

United States

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